(S)-Butan-2-amine hydrochloride

Description

Role of Chiral Amines as Synthons and Intermediates in Advanced Organic Synthesis

In the realm of advanced organic synthesis, chiral amines are indispensable building blocks, known as synthons. cuni.czsigmaaldrich.com They are utilized to construct more complex, enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals and agrochemicals. Their applications are diverse, serving as chiral bases in enantioselective reactions, as resolving agents for separating racemic mixtures, and as precursors for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. nih.govsigmaaldrich.com The ability to introduce a specific stereocenter with high fidelity is a cornerstone of modern synthetic strategies, enabling the efficient production of target molecules with the correct spatial orientation. acs.orgcuni.cz

Overview of (S)-Butan-2-amine Hydrochloride within Chiral Amine Chemistry

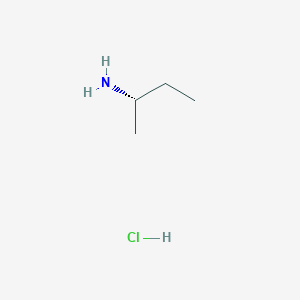

This compound, the hydrochloride salt of the (S)-enantiomer of butan-2-amine, is a key player in the field of chiral amine chemistry. It serves as a readily available and versatile chiral building block. The formation of the hydrochloride salt enhances the stability and handling properties of the parent amine, making it a more convenient reagent for various chemical transformations.

The chirality of butan-2-amine arises from the second carbon atom in its structure, which is bonded to four different groups: a methyl group (-CH3), an ethyl group (-CH2CH3), an amino group (-NH2), and a hydrogen atom (-H). quora.com This carbon atom is a stereocenter, and its presence allows for the existence of two non-superimposable mirror-image isomers, or enantiomers: (S)-butan-2-amine and (R)-butan-2-amine. wikipedia.org

This compound consists of the protonated (S)-butan-2-ammonium cation and a chloride anion. The "(S)" designation refers to the specific spatial arrangement of the groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. In the solid state, it exists as discrete ion pairs. The tetrahedral geometry around the chiral carbon is fundamental to its stereochemical identity.

Physicochemical Properties of (S)-Butan-2-amine and its Hydrochloride Salt

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₄H₁₁N | (S)-Butan-2-amine nist.gov |

| Molar Mass | 73.14 g/mol | (S)-Butan-2-amine nist.govchemeo.com |

| Boiling Point | 63 °C (336 K) | (S)-Butan-2-amine wikipedia.org |

| Molecular Formula | C₄H₁₂ClN | This compound nih.gov |

| Molar Mass | 109.60 g/mol | This compound nih.gov |

The study of chirality dates back to the 19th century with the pioneering work of scientists like Jean-Baptiste Biot and Louis Pasteur, who first observed the interaction of chiral molecules with polarized light. nih.gov The resolution of racemic mixtures, including those of amines, into their constituent enantiomers has been a long-standing challenge and a critical area of research in organic chemistry.

Early methods for obtaining enantiomerically pure butanamine often relied on classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired amine. More recently, advances in asymmetric synthesis and biocatalysis have provided more efficient routes. wiley.com The development of stereoselective enzymatic processes, for instance, has enabled the production of chiral amines like (S)-butan-2-amine with high enantiomeric purity. nih.govwiley.com Research continues to focus on developing more sustainable and efficient methods for the synthesis of chiral amines and their derivatives, driven by their increasing importance in various fields of chemistry. openaccessgovernment.orgnih.gov

Scope and Objectives of the Academic Research Outline on this compound

This article provides a focused overview of the chemical significance of this compound. The primary objective is to detail its role as a chiral synthon in organic synthesis, supported by an understanding of its fundamental stereochemistry. The discussion is centered on its structural properties and its place within the historical and ongoing development of chiral amine chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585034 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-50-3 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Enantioselective Synthesis of S Butan 2 Amine Hydrochloride

Chemoenzymatic and Biocatalytic Approaches to (S)-Butan-2-amine Production

Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for the synthesis of chiral amines. nih.govnih.gov These methods leverage the high selectivity of enzymes to produce single enantiomers, which is often difficult to achieve through conventional chemistry, especially for small molecules like butan-2-amine where the steric and electronic differences between substituents are minimal. frontiersin.orgresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are at the forefront of this field, enabling direct asymmetric amination and deracemization processes. frontiersin.orgresearchgate.netnih.gov

Amine dehydrogenase (AmDH)-catalyzed reductive amination is a particularly attractive method for synthesizing chiral amines. This process involves the direct conversion of a prochiral ketone, such as butan-2-one, into a chiral amine using ammonia (B1221849) as the nitrogen source and a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride donor. nih.govnih.gov The primary byproduct is water, making this an atom-economical and environmentally benign process. researchgate.netrsc.org The discovery of native AmDHs and the engineering of existing amino acid dehydrogenases have significantly expanded the biocatalytic toolbox for amine synthesis. frontiersin.orgresearchgate.net

Several wild-type amine dehydrogenases have been identified and characterized for their ability to synthesize short-chain chiral amines. frontiersin.orgresearchgate.net Among these, enzymes from various microbial sources have shown promise.

MsmeAmDH, CfusAmDH, and MicroAmDH : Studies have demonstrated that these native AmDHs are effective in the synthesis of small, unfunctionalized 2-aminoalkanes. frontiersin.orgresearchgate.net Specifically, MsmeAmDH, from the bacterium Mycobacterium smegmatis, has been shown to convert butan-2-one to (S)-butan-2-amine. frontiersin.orgresearchgate.net

MATOUAmDH2 : This AmDH, identified from the Marine Atlas of Tara Oceans Unigenes (MATOUv1) database, exhibits a broader substrate scope compared to other native AmDHs. d-nb.inforesearchgate.net It can catalyze the amination of various ketones and aldehydes. d-nb.info Structural and mutational analyses of MATOUAmDH2 have provided a basis for rational engineering to improve its activity and selectivity. d-nb.infonih.gov For instance, the active site of MATOUAmDH2 is larger than that of CfusAmDH, which may contribute to its broader substrate acceptance. nih.gov

The performance of these enzymes in the reductive amination of butan-2-one and other short-chain ketones has been investigated, revealing varying degrees of conversion and enantioselectivity.

| Amine Dehydrogenase | Substrate | (S)-Amine Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | Up to 97.1 (at 50 mM) | 93.6 | frontiersin.orgresearchgate.net |

| MicroAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 78.4 | 97.4 | frontiersin.org |

| CfusAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 63.9 | 98.1 | frontiersin.org |

| MATOUAmDH2 | 2-Pentanone | (2S)-2-Pentanamine | 27 | 99 | nih.govresearchgate.net |

A significant challenge in the biocatalytic synthesis of short-chain chiral amines (C4 to C5) is achieving high enantiomeric excess. frontiersin.orgresearchgate.net The small size of the substrates makes it difficult for the enzyme's active site to effectively discriminate between the alkyl substituents at the prochiral center. frontiersin.orgresearchgate.net

For example, while MsmeAmDH can produce (S)-butan-2-amine, the enantiomeric excess is moderate (93.6% ee) compared to the higher values often obtained for larger substrates. frontiersin.orgresearchgate.net The limited substrate scope of many wild-type AmDHs further complicates their application. rsc.orgresearchgate.net Protein engineering, including directed evolution and rational design, is a key strategy to overcome these limitations. researchgate.netacs.org By modifying key residues in the active site, it is possible to expand the substrate range and enhance the enantioselectivity for challenging small ketones. researchgate.netrsc.org

The feasibility of using AmDHs for larger-scale production has been demonstrated through semi-preparative synthesis. In one study, a biocatalytic reductive amination of butan-2-one was performed at a 150 mM substrate concentration using MsmeAmDH. frontiersin.orgresearchgate.net The reaction achieved a high conversion rate of over 99%. researchgate.net Following the enzymatic reaction, the product was isolated and purified.

The process involved a distillation procedure, followed by acidification with concentrated hydrochloric acid and lyophilization. researchgate.net This yielded (S)-butan-2-amine as its monohydrochloride salt. researchgate.net This investigation highlights the potential for developing scalable biocatalytic processes for the production of (S)-butan-2-amine hydrochloride.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | MsmeAmDH | frontiersin.org |

| Substrate | Butan-2-one | researchgate.net |

| Substrate Concentration | 150 mM | frontiersin.org |

| Conversion | >99% | researchgate.net |

| Isolated Yield | 51% | researchgate.net |

| Final Product Form | (S)-Butan-2-amine monohydrochloride | researchgate.net |

| Enantiomeric Excess (ee) | 92.6% | researchgate.net |

Transaminases (TAs), particularly ω-transaminases, are another class of powerful biocatalysts for the synthesis of enantiopure amines. researchgate.netmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org They can be used in various modes, including kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. mdpi.comnih.gov

A sophisticated strategy for producing a single enantiomer of an amine from a racemic mixture is deracemization. researchgate.net This approach can theoretically achieve a 100% yield of the desired enantiomer. An effective method involves a one-pot, two-step cascade reaction using two stereocomplementary ω-transaminases. researchgate.net

The process is as follows:

Kinetic Resolution : In the first step, a racemic mixture of butan-2-amine is treated with an (R)-selective ω-transaminase. This enzyme selectively deaminates the (R)-enantiomer, converting it into butan-2-one and leaving the desired (S)-butan-2-amine untouched. This results in a mixture of (S)-butan-2-amine and butan-2-one.

Stereoinversion : In the second step, after inactivating the first enzyme (often by heat), an (S)-selective ω-transaminase is added to the mixture. This second enzyme catalyzes the amination of the butan-2-one (generated in the first step) to produce more (S)-butan-2-amine.

This sequential kinetic resolution and stereoselective amination effectively converts the entire racemic starting material into the desired (S)-enantiomer. researchgate.net This deracemization strategy has been successfully applied to various amines, including sec-butylamine, demonstrating its utility in producing enantiomerically pure compounds. researchgate.net

Transaminase (TA)-Mediated Processes for Enantiomerically Pure Butan-2-amine Derivatives

Continuous-Flow Chemistry with Immobilized Transaminases for (S)-Butan-2-amine Synthesis

The use of transaminase (TA) biocatalysts for the synthesis of chiral amines has become a valuable tool, offering high selectivity under mild reaction conditions. chemrxiv.org Continuous-flow chemistry, coupled with enzyme immobilization, presents a powerful approach for process intensification, enabling enhanced stability, reusability, and simplified product purification. researchgate.net

Recent research has demonstrated the successful enantiocomplementary continuous-flow synthesis of both (R)- and (S)-butan-2-amine on a multi-gram scale using immobilized transaminases. unibe.chtudelft.nlworktribe.com This process utilizes butan-2-one as the substrate and an amine donor, such as isopropylamine. unibe.ch

A key challenge in synthesizing small chiral amines like butan-2-amine is the high level of discrimination required to distinguish between similarly sized methyl and ethyl groups. unibe.chtudelft.nlworktribe.com To achieve the desired (S)-enantiomer with high enantiomeric excess (ee), an (S)-selective transaminase from Halomonas elongata (HEwT) was identified. unibe.chtudelft.nlworktribe.com Notably, the wild-type HEwT initially showed moderate enantioselectivity (45% ee). unibe.chtudelft.nl However, through rational design, a single point mutation in the enzyme's active site dramatically improved the enantioselectivity to over 99.5% ee for (S)-butan-2-amine. unibe.chtudelft.nlworktribe.com

For the continuous-flow process, the engineered HEwT was covalently immobilized on a solid support, such as an epoxy resin, and packed into a column reactor. researchgate.netunibe.ch This immobilization prevents enzyme leaching and allows for continuous operation over extended periods. chemrxiv.org The reaction mixture, containing butan-2-one and the amine donor in a buffered aqueous solution, is continuously passed through the reactor. The immobilized enzyme catalyzes the asymmetric amination of the ketone to produce (S)-butan-2-amine.

An integrated in-line purification step, such as distillation, can be employed to isolate the volatile amine product from the reaction mixture, demonstrating a process with a calculated atom economy of 56%. unibe.chtudelft.nl

Table 1: Performance of Engineered H. elongata Transaminase in (S)-Butan-2-amine Synthesis

| Parameter | Value | Reference |

| Enzyme | Engineered (S)-selective transaminase (HEwT) | unibe.chtudelft.nl |

| Substrate | Butan-2-one | unibe.ch |

| Enantiomeric Excess (ee) | >99.5% for (S)-enantiomer | unibe.chtudelft.nlworktribe.com |

| Scale | Multi-gram | unibe.chtudelft.nl |

| Process Feature | Continuous-flow with immobilized enzyme | unibe.chworktribe.com |

| Atom Economy | 56% | unibe.chtudelft.nl |

Asymmetric Chemical Synthesis Strategies for this compound

Alongside biocatalytic methods, asymmetric chemical synthesis provides a robust and versatile platform for accessing enantiopure amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation of (S)-Butan-2-amine Precursors

Asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for preparing chiral amines. nih.govacs.org This approach involves the reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst. The challenge in the synthesis of (S)-butan-2-amine via this route lies in the effective chiral recognition of the dialkyl-substituted imine precursor, butan-2-imine (B13957168), where the catalyst must differentiate between a methyl and an ethyl group. chinesechemsoc.org

The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center, which is typically iridium, rhodium, or ruthenium. nih.govthieme-connect.de For challenging substrates like dialkyl imines, iridium catalysts have shown significant promise. chinesechemsoc.org The development of chiral phosphine (B1218219) ligands is crucial for creating a well-defined chiral pocket around the metal, which dictates the stereochemical outcome of the hydrogenation. chinesechemsoc.orgnih.gov

Researchers have designed various chiral phosphine ligands, such as those with spiro backbones or P-stereogenic centers, to achieve high enantioselectivity. nih.govnih.gov For instance, iridium complexes bearing chiral phosphine-amine-phosphine ligands have been developed specifically for the asymmetric hydrogenation of dialkyl imines. chinesechemsoc.org By precisely tuning the steric and electronic properties of the ligand, the catalyst's chiral pocket can be optimized to effectively distinguish between the two small alkyl groups of the imine substrate, leading to high enantioselectivity. chinesechemsoc.org

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand Type | Metal | Substrate Class | Typical Enantioselectivity | Reference |

| Spiro Phosphino-Oxazoline | Iridium | N-Aryl and N-Alkyl Imines | High (up to 97% ee) | nih.govacs.org |

| Spiro Phosphine-Amine-Phosphine | Iridium | Dialkyl Imines | High (up to 96% ee) | chinesechemsoc.org |

| Chiral Diphosphines (e.g., BiaxPhos) | - | General Imines | - | researchgate.net |

| Threonine-Derived P-Stereogenic Ligands | Iridium | Allyl Amines | High (up to 99% ee) | nih.gov |

The direct asymmetric hydrogenation of butan-2-imine is the most straightforward application of this method for producing (S)-butan-2-amine. The reaction involves exposing the imine to hydrogen gas (H₂) under pressure in the presence of a catalytic amount of a chiral iridium complex.

The general mechanism involves the activation of H₂ by the iridium catalyst to form a hydride species. youtube.com The imine substrate then coordinates to the chiral metal complex in a stereoselective manner, dictated by the steric and electronic interactions with the chiral ligand. This is followed by the migratory insertion of the hydride to the imine's C=N double bond, establishing the new stereocenter. The resulting amine product is then released, and the catalyst is regenerated to continue the cycle.

Recent studies on the asymmetric hydrogenation of dialkyl imines have shown that with a carefully designed iridium catalyst containing a spiro phosphine-amine-phosphine ligand, ethyl methyl imine can be hydrogenated to the corresponding chiral amine with 81% ee. chinesechemsoc.org While this specific result highlights the challenge, ongoing ligand development continues to improve selectivity for this difficult substrate class. chinesechemsoc.orgresearchgate.net

Chiral Resolution Techniques for the Preparation of this compound

Chiral resolution is a classical and industrially relevant method for separating enantiomers from a racemic mixture. This technique is particularly useful when a direct asymmetric synthesis is not feasible or cost-effective.

The most common resolution method involves the formation of diastereomeric salts. libretexts.org This process leverages the fact that diastereomers have different physical properties, including solubility. researchgate.net To resolve racemic butan-2-amine, a chiral resolving agent, which is an enantiomerically pure acid, is added to the racemic amine mixture. libretexts.orgresearchgate.net

A common and effective resolving agent for amines is (+)-tartaric acid. libretexts.org When racemic butan-2-amine is treated with (2R,3R)-tartaric acid in a suitable solvent, two diastereomeric salts are formed: ((S)-butan-2-ammonium) (2R,3R)-tartrate and ((R)-butan-2-ammonium) (2R,3R)-tartrate.

These two diastereomeric salts are not mirror images and will have different solubilities in a given solvent system. researchgate.net Through careful selection of the solvent and control of crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution. whiterose.ac.uk

For example, the less soluble ((S)-butan-2-ammonium) (2R,3R)-tartrate salt can be isolated by filtration. The purified diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-butan-2-amine. Subsequent treatment with hydrochloric acid (HCl) will yield the final desired product, this compound. The more soluble diastereomer remains in the filtrate and can be processed separately to recover the (R)-enantiomer.

Table 3: Process of Diastereomeric Salt Crystallization

| Step | Description | Key Components |

| 1. Salt Formation | A racemic amine is reacted with a single enantiomer of a chiral acid. | Racemic butan-2-amine, (2R,3R)-Tartaric Acid |

| 2. Crystallization | The mixture of diastereomeric salts is crystallized from a suitable solvent. One diastereomer precipitates due to lower solubility. | ((S)-butan-2-ammonium) (2R,3R)-tartrate, ((R)-butan-2-ammonium) (2R,3R)-tartrate |

| 3. Separation | The crystallized, less soluble diastereomer is separated by filtration. | Purified ((S)-butan-2-ammonium) (2R,3R)-tartrate |

| 4. Liberation | The pure diastereomeric salt is treated with a base to release the free enantiopure amine. | (S)-butan-2-amine, Sodium Tartrate |

| 5. Final Salt Formation | The free amine is treated with HCl to form the hydrochloride salt. | This compound |

Application of Chiral Resolving Agents in Butan-2-amine Resolution

Chiral resolution is a classical yet consistently effective method for separating racemic mixtures. wikipedia.org This technique relies on the reaction of a racemate (an equal mixture of two enantiomers) with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.org This reaction creates a mixture of diastereomers. Unlike enantiomers, which share identical physical properties, diastereomers have distinct physical characteristics, such as solubility, allowing for their separation through methods like fractional crystallization. wikipedia.orglibretexts.org

For the resolution of racemic butan-2-amine, which is a base, chiral acids are commonly employed as resolving agents. libretexts.orglibretexts.org The process involves the formation of diastereomeric salts. For instance, reacting racemic butan-2-amine with an enantiomerically pure chiral acid, such as (R,R)-(+)-tartaric acid, results in two diastereomeric salts: ((S)-butan-2-ammonium) (R,R)-tartrate and ((R)-butan-2-ammonium) (R,R)-tartrate.

These diastereomeric salts possess different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. wikipedia.org After separation by filtration, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The final step involves reacting the isolated (S)-butan-2-amine with hydrochloric acid to yield this compound.

While the prompt mentions (S)-2-(N-benzylamino)butan-1-ol as an example of a resolving agent, the general principle remains the same. Chiral amino alcohols can serve as effective resolving agents for racemic acids. Conversely, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are standard choices for resolving racemic bases like butan-2-amine. libretexts.orglibretexts.org The success of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to find the optimal combination for maximizing the yield and enantiomeric excess of the desired product.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Principle of Separation |

| (+)-Tartaric acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.orglibretexts.org |

| (-)-Malic acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (-)-Mandelic acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

Multi-Step Chemical Synthesis Routes to this compound

Beyond chiral resolution, multi-step chemical syntheses from prochiral or chiral starting materials offer another robust avenue to this compound. These routes provide greater control over stereochemistry from an earlier stage in the synthetic sequence.

Butyric acid and its derivatives serve as common and cost-effective starting materials for synthesizing the butan-2-amine backbone. Key starting materials in this category include 2-bromobutyric acid and 2-aminobutyric acid.

A common strategy begins with the bromination of butyric acid to yield 2-bromobutyric acid. This is followed by esterification to produce 2-bromobutyric acid methyl ester. google.comgoogle.com Subsequent ammonolysis displaces the bromide to form DL-2-aminobutanamide. google.com The racemic amide is then resolved to isolate the (S)-enantiomer, which can be further processed to obtain (S)-butan-2-amine.

Alternatively, starting with racemic 2-aminobutyric acid, resolution can be performed at this early stage. google.com A patent describes a method where 2-aminobutyric acid is resolved using a chiral reagent like R-mandelic acid or d-camphorsulfonic acid to obtain (S)-2-aminobutyric acid. google.com This enantiomerically enriched acid is then converted to the target compound. Biosynthetic routes have also been developed, where engineered Saccharomyces cerevisiae can produce (S)-2-aminobutyric acid from L-threonine. nih.govresearchgate.net

The efficiency of these multi-step syntheses often hinges on the strategic use and transformation of key intermediate compounds.

DL-2-aminobutanamide: This racemic amide is a crucial intermediate in syntheses starting from 2-bromobutyric acid derivatives. google.com For instance, 2-bromobutyric acid methyl ester undergoes ammonification to generate DL-2-aminobutanamide. google.com The critical step following the formation of this intermediate is chiral resolution. A patented method describes reacting DL-2-aminobutanamide with L-tartaric acid to form diastereomeric salts, allowing for the separation and purification of the (S)-enantiomer. google.com

4-ethyl-2,5-oxazolidinedione: This heterocyclic intermediate, also known as an N-carboxyanhydride (NCA), provides an alternative pathway from 2-aminobutyric acid. A chemical synthesis method involves the reaction of 2-aminobutyric acid with bis(trichloromethyl) carbonate. patsnap.com This reaction forms the cyclic intermediate 4-ethyl-2,5-oxazolidinedione. This intermediate can then be subjected to amination and acidification to yield the desired 2-aminobutanamide (B112745) hydrochloride. patsnap.com This route can be advantageous as it avoids certain harsh reagents and may offer a more streamlined process.

Table 2: Key Intermediates and Their Roles

| Intermediate Compound | Precursor(s) | Role in Synthesis |

| DL-2-aminobutanamide | 2-bromobutyric acid methyl ester | Racemic precursor that undergoes chiral resolution to isolate the (S)-enantiomer. google.com |

| 4-ethyl-2,5-oxazolidinedione | 2-aminobutyric acid, bis(trichloromethyl) carbonate | Cyclic intermediate that facilitates subsequent amination and acidification steps. patsnap.com |

Achieving high enantiopurity is the ultimate goal of these synthetic strategies, and it requires meticulous optimization of various reaction parameters.

For chiral resolution processes, the choice of solvent , temperature , and pH is critical. The solubility difference between diastereomeric salts can be highly dependent on the solvent system used. Therefore, screening various solvents or solvent mixtures is a common practice to maximize the efficiency of the crystallization. Temperature control during crystallization directly impacts the kinetics and thermodynamics of crystal formation, influencing both the yield and the enantiomeric purity of the product. Furthermore, precise pH adjustment is necessary during the formation of diastereomeric salts and the subsequent liberation of the free amine to prevent racemization and ensure complete reaction. google.com For example, in the resolution of 2-aminobutyric acid, adjusting the pH to between 4 and 5 is a specified step. google.com

In multi-step syntheses, each reaction step must be optimized. For reactions involving catalysts, the catalyst loading must be fine-tuned. For instance, in biocatalytic reductions or aminations, the enzyme concentration and cofactor recycling systems are key parameters that are optimized to drive the reaction to high conversion and enantiomeric excess. researchgate.net In chemical reductions, the choice of catalyst (e.g., Raney nickel) and reaction conditions such as hydrogen pressure and temperature are crucial for achieving high yields. google.com Purity of the final product is often confirmed using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 3: Parameters for Optimization in Enantioselective Synthesis

| Parameter | Influence on Synthesis | Example Application |

| Solvent System | Affects solubility of diastereomeric salts, influencing separation efficiency. | Use of methanol (B129727) or ethyl acetate (B1210297) in the crystallization of resolved salts. google.com |

| Temperature | Controls crystallization kinetics and can impact enantiomeric excess. | Cooling to 0°C to precipitate diastereomeric salts. google.com |

| pH | Crucial for salt formation, liberation of free amine, and preventing racemization. | Adjusting pH to 4-5 during the workup of resolved 2-aminobutyric acid. google.com |

| Catalyst Loading | Affects reaction rate and efficiency. | Optimizing the amount of Raney nickel in hydrogenation steps. google.com |

| Enzyme Concentration | In biocatalysis, determines the rate of conversion to the desired enantiomer. | Adjusting amine dehydrogenase concentration in biocatalytic reductive amination. researchgate.net |

Stereochemical Purity Analysis and Advanced Characterization of S Butan 2 Amine Hydrochloride

Enantiomeric Excess Determination Methods for Chiral Amines

The quantitative analysis of enantiomers in a mixture, known as enantiomeric excess (e.e.) determination, is a critical step in the development and quality control of chiral compounds. nih.gov Various analytical techniques have been developed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. yakhak.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of chiral amines. yakhak.orgresearchgate.net

The enantiomeric separation of chiral amines by HPLC can often be improved by derivatization. Introducing a chromophore or fluorophore to the amine molecule enhances detection sensitivity, especially for UV or fluorescence detectors. yakhak.orgresearchgate.net For instance, derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) has been shown to be effective for the analysis of chiral amines. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.orgresearchgate.net Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the accuracy and precision of the analytical method. yakhak.org

Table 1: HPLC Conditions for Enantiomeric Separation of Chiral Amines

| Parameter | Condition | Reference |

| Column | Chiralpak® AD-3 (150 x 4.6 mm I.D.) | researchgate.net |

| Mobile Phase | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | yakhak.orgsigmaaldrich.com |

| Detection | UV at 312 nm | researchgate.net |

| Temperature | 35°C | researchgate.net |

Ultra-High Performance Liquid Chromatography-Ultraviolet Detection (UHPLC-UV) with Derivatization (e.g., FDAA Derivatization) for (S)-Butan-2-amine Hydrochloride Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with UV detection, UHPLC is a powerful tool for the analysis of chiral compounds. Derivatization is often employed to enhance the detectability of amines. One such derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag), which reacts with primary and secondary amines to form stable, highly fluorescent derivatives. researchgate.netnih.gov This approach allows for the sensitive and accurate quantification of amines in complex biological samples. researchgate.netnih.gov

The developed UHPLC-UV methods are typically validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability for routine analysis. researchgate.net

Spectroscopic and Spectrometric Elucidation of this compound Stereoisomers

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure, absolute configuration, and purity of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. acs.org For chiral compounds, NMR can be used to determine the absolute configuration and assess enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgwikipedia.org

Chiral auxiliary reagents are enantiomerically pure compounds that react with the chiral analyte to form diastereomers. wikipedia.org These diastereomers exhibit different NMR spectra, allowing for the differentiation and quantification of the original enantiomers. The difference in the chemical shifts of corresponding protons in the two diastereomers (ΔδRS) is a key parameter in this analysis. researchgate.net

Commonly used chiral derivatizing agents for amines include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) and α-methoxyphenylacetic acid (MPA). researchgate.netresearchgate.net The amides formed from the reaction of these acids with a chiral amine will have distinct NMR signals for the two diastereomers. By analyzing the ΔδRS values, the absolute configuration of the amine can be determined based on established empirical models. researchgate.netnih.gov More advanced reagents like 9-anthrylmethoxyacetic acid (9-AMAA) have also been developed to provide more significant chemical shift differences. researchgate.net

Table 2: Comparison of Chiral Derivatizing Agents for NMR Analysis

| Chiral Auxiliary | Abbreviation | Key Feature | Reference |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA | Widely used standard for absolute configuration determination. | researchgate.net |

| α-Methoxyphenylacetic acid | MPA | An alternative to MTPA, often used for comparison. | researchgate.netresearchgate.net |

| 9-Anthrylmethoxyacetic acid | 9-AMAA | Designed to induce larger chemical shift differences (ΔδRS). | researchgate.net |

| Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | Utilizes a trifluoromethyl group as a 19F NMR sensor. | nih.gov |

| α-Fluorinated phenylacetic phenylselenoester | FPP | Reacts directly with amines in the NMR tube for 19F NMR analysis. | frontiersin.org |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide information about its purity. nist.gov When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for the analysis of complex mixtures. ucdavis.edu

For chiral analysis, specific mass spectrometric methods have been developed. One such method involves the formation of diastereomeric complexes in the gas phase. For example, chiral amines can form complexes with a chiral selector molecule, and the rates of dissociation of these diastereomeric complexes in the mass spectrometer can be different, allowing for the determination of enantiomeric excess. ucdavis.edu LC-MS can also be used in conjunction with chiral chromatography to provide both separation and mass identification of enantiomers, offering a high degree of confidence in the analysis.

Advanced Spectroscopic Techniques (e.g., IR, UV-Vis) for Structural Verification in Research

In the comprehensive characterization of chiral molecules such as this compound, advanced spectroscopic techniques play a pivotal role in confirming the compound's structure and functional groups. Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental methods employed in research settings for structural verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" that is invaluable for structural elucidation. For this compound, the formation of the hydrochloride salt from the primary amine, (S)-(+)-2-Aminobutane, introduces distinct changes in the IR spectrum, particularly in the N-H stretching region.

In the free amine, characteristic N-H stretching vibrations for a primary amine are typically observed in the region of 3300-3500 cm⁻¹. However, upon protonation to form the ammonium (B1175870) salt (R-NH₃⁺), these bands are shifted to a lower frequency and broaden, appearing in the range of 2800-3200 cm⁻¹. This shift is a clear indicator of the salt formation. Research on similar amine hydrochlorides, such as tert-butylamine (B42293) hydrochloride, shows a distinct set of peaks in the region of approximately 2890 to 2990 cm⁻¹ characteristic of N-H stretches. wisc.edu

The IR spectrum of this compound will also exhibit characteristic absorption bands corresponding to the vibrations of its alkyl backbone. These include C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are typically observed between 2850 and 3000 cm⁻¹. Additionally, C-H bending vibrations for these groups appear in the 1350-1480 cm⁻¹ region. The C-N stretching vibration, expected in the 1000-1250 cm⁻¹ range, further confirms the presence of the amine group.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretching (as R-NH₃⁺) | Ammonium ion | 2800 - 3200 (broad) |

| C-H Stretching (asymmetric and symmetric) | Alkyl (CH₃, CH₂) | 2850 - 3000 |

| N-H Bending (asymmetric) | Ammonium ion | ~1600 |

| N-H Bending (symmetric) | Ammonium ion | ~1500 |

| C-H Bending | Alkyl (CH₃, CH₂) | 1350 - 1480 |

| C-N Stretching | Amine | 1000 - 1250 |

This table presents generalized expected absorption ranges based on established spectroscopic principles and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is most effective for molecules containing chromophores, which are functional groups capable of absorbing light in the UV-Vis range, typically those with π-electrons and non-bonding electrons.

Simple aliphatic amines and their hydrochloride salts, such as this compound, lack extensive chromophoric systems. The primary electronic transitions available are σ → σ* and n → σ* transitions. These transitions require high energy and therefore occur at very short wavelengths, typically below 200 nm, which is in the far-UV region and often outside the standard operating range of many UV-Vis spectrophotometers.

Consequently, a conventional UV-Vis spectrum of this compound in a standard solvent like water or ethanol (B145695) is not expected to show significant absorption peaks in the 200-800 nm range. While this limits the utility of UV-Vis spectroscopy for direct structural confirmation of this specific compound in its native form, the absence of significant absorption can itself be a piece of evidence, confirming the lack of chromophores.

For research purposes where UV-Vis analysis is desired, the amine can be derivatized with a UV-active chromophore. This approach, however, analyzes the properties of the new, larger molecule and not the original hydrochloride salt directly.

| Compound | Chromophore | Expected UV-Vis Absorption |

| This compound | None | No significant absorption in the 200-800 nm range. |

Mechanistic Investigations of Reactions Involving Chiral Butan 2 Amine Derivatives

Elucidation of Biocatalytic Reaction Mechanisms for (S)-Butan-2-amine Production

The biocatalytic synthesis of (S)-butan-2-amine, a valuable chiral building block, has been achieved with high stereoselectivity using amine dehydrogenases (AmDHs). frontiersin.orgresearchgate.net These enzymes offer a green alternative to traditional chemical methods by catalyzing the reductive amination of ketones. nih.gov Wild-type AmDHs, such as MsmeAmDH from Mycobacterium smegmatis, have demonstrated notable efficiency in producing short-chain chiral amines, including (S)-butan-2-amine, with high enantiomeric excess. frontiersin.orgresearchgate.net

The catalytic cycle of amine dehydrogenases for the synthesis of (S)-butan-2-amine from butan-2-one involves a stereoselective hydride transfer from a nicotinamide (B372718) cofactor, typically NAD(P)H. frontiersin.orgresearchgate.net The proposed mechanism begins with the formation of an iminium intermediate from the ketone substrate and ammonia (B1221849). frontiersin.org The C4 atom of the NAD(P)H cofactor is positioned in close proximity to the electrophilic carbon of this iminium intermediate within the enzyme's active site. frontiersin.org This precise positioning facilitates the delivery of a hydride to the re-face of the prochiral iminium ion, resulting in the formation of the (S)-amine. frontiersin.org

The high enantioselectivity observed in the AmDH-catalyzed synthesis of (S)-butan-2-amine is a direct result of the specific architecture of the enzyme's active site. frontiersin.org Crystal structures and modeling studies have identified key amino acid residues that interact with the carbonyl substrate and the amine product, ensuring effective binding and catalysis. frontiersin.org For small substrates like butan-2-one, the enzyme must discriminate between a methyl and an ethyl group to achieve high stereoselectivity. frontiersin.org

Modeling studies suggest that the precise orientation of the substrate within the active site is crucial for this discrimination. frontiersin.org In the case of MsmeAmDH, which produces (S)-butan-2-amine with a 93.6% enantiomeric excess, the active site creates a chiral environment that forces the butan-2-one substrate to bind in a preferred orientation. frontiersin.orgresearchgate.net This binding mode exposes one specific face of the carbonyl or the resulting iminium intermediate to the hydride-donating NAD(P)H cofactor, leading to the preferential formation of the (S)-enantiomer. frontiersin.org The ability of wild-type enzymes to catalyze this challenging discrimination without protein engineering highlights their potential for producing valuable, short-chain chiral amines. frontiersin.org

Table 1: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of (S)-Butan-2-amine

This table summarizes the reported conversion rates and enantiomeric excess (ee) for the biocatalytic production of (S)-butan-2-amine from butan-2-one using a specific wild-type amine dehydrogenase.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Product | Reference |

| MsmeAmDH | Butan-2-one | >99 | 92.6-93.6 | (S)-Butan-2-amine | frontiersin.org |

Understanding Asymmetric Catalytic Pathways Utilizing (S)-Butan-2-amine Hydrochloride

(S)-Butan-2-amine and its derivatives can serve as chiral ligands or auxiliaries in asymmetric metal catalysis, facilitating the synthesis of other chiral molecules. Understanding the mechanistic pathways of these reactions is key to optimizing catalyst design and reaction outcomes.

In metal-catalyzed hydroamination reactions, the catalytic cycle generally involves the formation of several key intermediate species. acs.org For copper-catalyzed hydroamination, the active catalyst is often a copper(I) hydride species (LCuH), where L is a chiral ligand. acs.org This species can insert an olefin to form a copper(I) alkyl intermediate. acs.org This alkyl intermediate is then intercepted by an amine electrophile to generate the chiral amine product and regenerate the catalyst. acs.org

In the context of alkyne hydroamination, hydrocupration can lead to a stereodefined vinylcopper intermediate. nih.gov The subsequent reaction pathway determines the final product. Direct interception of this vinylcopper species by an amine electrophile can yield an enamine, while protonation followed by further hydroamination steps can lead to the corresponding alkylamine. nih.gov For gold-catalyzed hydroamination, 2-aminoalkylgold complexes are considered putative intermediates, though studies suggest their subsequent protodeauration is a challenging step, potentially explaining why gold catalysis is less effective for alkenes than alkynes. nih.gov In zirconium-catalyzed hydroamination, the formation of an azametallocycle intermediate is a key feature of the mechanism. libretexts.org

Chiral ligands are fundamental to achieving high enantioselectivity in metal-catalyzed asymmetric reactions. rsc.org These ligands, which can be derived from chiral amines like (S)-butan-2-amine, coordinate to the metal center and create a defined, three-dimensional chiral environment. This chiral pocket influences the trajectory of the incoming substrate, forcing it to coordinate to the metal in a specific orientation. mdpi.com

This enforced orientation is critical during the stereochemistry-determining step of the reaction, such as the insertion of an alkene into a metal-hydride bond or the nucleophilic attack on a coordinated substrate. acs.org For instance, in zirconium-catalyzed asymmetric hydroamination, chiral tridentate ligands derived from amino acids have been shown to effectively induce high enantioselectivity (up to 94% ee) in the formation of N-heterocyclic amines. rsc.org The steric and electronic properties of the ligand dictate the facial selectivity of the reaction, ultimately controlling the absolute configuration of the newly formed stereocenter. mdpi.com

Mechanistic Aspects of Hydroamination Reactions with Chiral Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. mdpi.com When a chiral amine is used as a reactant, its stereocenter can influence the stereochemical outcome of the reaction, particularly in intramolecular processes or when the amine itself is part of a chiral ligand.

The general mechanism for early transition metal-catalyzed intramolecular hydroamination involves the formation of a metal-amide bond, followed by the insertion of the tethered alkene or alkyne into this bond. libretexts.org This insertion often proceeds through a cyclic transition state, such as an azametallocycle. libretexts.org The stereochemistry of the starting chiral amine can dictate the preferred conformation of this transition state, thereby influencing the stereochemistry of the product. For instance, in the cyclization of aminoalkenes, the existing stereocenter can direct the formation of new stereocenters along the newly formed ring system. mdpi.com

Late transition metal catalysts operate through different mechanisms. For example, a copper-hydride catalyzed hydroamination proceeds via olefin insertion into the Cu-H bond, followed by interception of the resulting copper-alkyl intermediate by an amine. acs.org If the amine itself is chiral, it can participate in diastereoselective reactions. In intermolecular reactions, the regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the steric and electronic properties of the catalyst, the substrate, and the amine. libretexts.org The use of a chiral amine can add another layer of complexity and control, potentially leading to kinetic resolution or diastereoselective addition. researchgate.net

Involvement of Metal-Amido Complexes and Other Catalytically Active Species

The catalytic addition of amines to unsaturated substrates frequently involves the in-situ formation of highly reactive metal-amido complexes. In these systems, a metal precursor reacts with the amine, such as (S)-butan-2-amine, to form a complex where the nitrogen atom is directly bonded to the metal center. This metal-amido species is a key catalytically active intermediate in the hydroamination cycle.

The general mechanism proceeds as follows:

Formation of the Metal-Amido Complex: The secondary amine displaces a ligand on the metal precursor to form the active metal-amido catalyst.

Coordination and Insertion: The unsaturated substrate (alkene or alkyne) coordinates to the metal center. This is followed by the migratory insertion of the unsaturated substrate into the metal-nitrogen bond. This step determines the regioselectivity of the reaction.

Protonolysis: The resulting metal-alkyl intermediate is protonated by another molecule of the amine substrate, which releases the aminated product and regenerates the active metal-amido catalyst, thus completing the catalytic cycle.

Chiral amines like (S)-butan-2-amine can be used in these transformations, often in conjunction with chiral ligands on the metal center, to achieve enantioselective hydroamination. researchgate.netnih.gov The design of modular chiral ligands has been instrumental in developing novel metal complexes with fine-tuned properties for high activity and efficiency in synthesizing chiral amines. nih.govacs.org Various metals, including ruthenium, have been employed to catalyze the anti-Markovnikov addition of amines to styrenes. nih.govacs.org

Oxidation-Reductive Amination Cascade Mechanisms

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the final amine product. masterorganicchemistry.comyoutube.com

The mechanism can be summarized in three main steps: mdpi.com

Alcohol Dehydrogenation: A catalyst, often a transition metal complex, temporarily removes hydrogen from the starting alcohol to form a carbonyl compound.

Imine Formation: The newly formed aldehyde or ketone reacts with the amine (e.g., (S)-butan-2-amine) to form an imine intermediate, with the elimination of water.

Imine Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst.

This cascade strategy is highly atom-economical and is increasingly performed using biocatalysts, such as combinations of alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs). researchgate.net These enzymatic cascades can create cofactor self-regeneration systems, offering an elegant route to chiral amines from racemic alcohols. researchgate.net

Mechanistic Studies of Diazotization and Related Reactions of Amines

Diazotization is the process of converting a primary amine into a diazonium salt. scienceinfo.com However, when secondary amines like (S)-butan-2-amine react with nitrous acid, the reaction proceeds differently and stops at an earlier stage. Nitrous acid (HNO₂) is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org

The reaction of a secondary aliphatic amine with nitrous acid proceeds through the following mechanistic steps: libretexts.org

Formation of the Nitrosonium Ion: In the acidic solution, nitrous acid is protonated and then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgbyjus.com

Nucleophilic Attack: The secondary amine, (S)-butan-2-amine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion.

Deprotonation: A water molecule or another base present in the medium removes the proton from the nitrogen atom.

This sequence of steps results in the formation of an N-nitrosamine . libretexts.org Unlike the diazonium salts formed from primary amines, which are often unstable and useful as synthetic intermediates, the N-nitrosamines derived from secondary amines are typically stable compounds. organic-chemistry.orglibretexts.org The reaction with cold, acidic nitrous acid that produces an insoluble oil (the N-nitrosamine) is a classic chemical test to distinguish secondary amines from primary and tertiary amines. libretexts.org

The table below outlines the general products for the diazotization of different amine classes.

| Amine Class | Substrate Example | Reagent | Product | Observation |

| Primary Aliphatic | Propan-1-amine | HONO, H⁺ (cold) | Unstable diazonium salt | Rapidly decomposes, releasing N₂ gas. libretexts.org |

| Secondary Aliphatic | (S)-Butan-2-amine | HONO, H⁺ (cold) | N-Nitroso-butan-2-amine | Formation of an insoluble oil or solid. libretexts.org |

| Tertiary Aliphatic | Triethylamine | HONO, H⁺ (cold) | Soluble ammonium (B1175870) salt | A clear solution is typically observed. libretexts.org |

Computational Chemistry and Molecular Modeling Studies of S Butan 2 Amine Hydrochloride

Quantum Mechanical Calculations (e.g., DFT, B3LYP) for Structural and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, are widely used to predict the geometric and electronic characteristics of molecules with a good balance of accuracy and computational cost. damascusuniversity.edu.syresearchgate.net

The defining feature of (S)-Butan-2-amine is its chiral center at the second carbon atom (C2). quora.com Geometry optimization using DFT/B3LYP allows for the precise determination of the molecule's most stable three-dimensional structure. For (S)-Butan-2-amine, this process confirms a tetrahedral geometry around the chiral carbon, which is bonded to a hydrogen atom, a methyl group, an ethyl group, and an amino group. The analysis provides data on bond lengths, bond angles, and dihedral angles that define the specific spatial arrangement of the S-enantiomer.

Electronic structure analysis, derived from these QM calculations, offers insights into the charge distribution and molecular orbitals. The nitrogen atom of the amine group is the site of highest electron density, making it the primary center for protonation to form the hydrochloride salt. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions.

Table 1: Predicted Geometric Parameters for the Chiral Center of (S)-Butan-2-amine (Note: These are representative values derived from theoretical models and may vary slightly based on the specific computational method and basis set used.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C2-N | Length of the bond between the chiral carbon and nitrogen. | ~1.47 Å |

| C2-C1 | Length of the bond between the chiral carbon and the methyl carbon. | ~1.53 Å |

| C2-C3 | Length of the bond between the chiral carbon and the ethyl group carbon. | ~1.54 Å |

| C2-H | Length of the bond between the chiral carbon and its hydrogen atom. | ~1.10 Å |

| Bond Angles | ||

| N-C2-C1 | Angle between the amino, chiral, and methyl carbons. | ~110.5° |

| N-C2-C3 | Angle between the amino, chiral, and ethyl carbons. | ~109.8° |

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.com For (S)-Butan-2-amine, rotation around the C2-C3 bond is of particular interest, analogous to the well-studied conformational analysis of butane. youtube.commasterorganicchemistry.com These rotations lead to various conformers, each with a distinct potential energy.

Computational methods can map the energy landscape of these conformations. nih.gov The most stable conformer is typically the "anti" or staggered conformation, where the large methyl and ethyl groups are positioned as far apart as possible to minimize steric hindrance. masterorganicchemistry.com "Gauche" conformations, where these groups are closer (at a 60° dihedral angle), are slightly higher in energy. youtube.commasterorganicchemistry.com The least stable are the "eclipsed" conformations, where the groups on adjacent carbons are aligned, leading to maximum torsional and steric strain. youtube.commasterorganicchemistry.com The energy differences between these states determine the flexibility of the molecule and the relative populations of each conformer at a given temperature.

Table 2: Relative Energy of Butane Conformers (as an analogue for (S)-Butan-2-amine) (Note: Energy values are approximate and serve to illustrate relative stabilities.)

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 | Most Stable |

| Gauche (Staggered) | 60°, 300° | ~0.9 | Less Stable |

| Eclipsed (H, CH₃) | 120°, 240° | ~3.6 | Unstable |

Molecular Docking and Simulation for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. e-nps.or.krresearchgate.net This method is crucial for understanding how molecules like (S)-Butan-2-amine hydrochloride interact with biological targets.

(S)-Butan-2-amine is a known substrate for certain enzymes, such as amine dehydrogenases (AmDHs), which are used in biocatalysis to produce enantiomerically pure compounds. researchgate.net Molecular docking simulations are instrumental in explaining the high enantioselectivity observed in these enzymatic reactions. By modeling the binding of both the (S) and (R) enantiomers into the enzyme's active site, researchers can predict which stereoisomer will bind more favorably.

The active site of an enzyme is a specific three-dimensional pocket with a unique arrangement of amino acid residues. khanacademy.org Docking studies show that the (S)-enantiomer fits snugly into this pocket, forming optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding residues. In contrast, the (R)-enantiomer often results in a poorer fit, with steric clashes or less favorable interactions, leading to a much lower binding affinity. This difference in binding affinity is the basis for the enzyme's ability to selectively act on the (S)-enantiomer.

Table 3: Illustrative Docking Results for Butan-2-amine Enantiomers with an Amine Dehydrogenase (Note: These values are hypothetical, based on qualitative research findings, to demonstrate the concept.)

| Enantiomer | Binding Affinity (kcal/mol) | Key Interactions | Predicted Activity |

|---|---|---|---|

| (S)-Butan-2-amine | -7.5 | Hydrogen bond with Ser142, Hydrophobic interactions with Val198, Leu254 | High |

A significant challenge for enzymes is discriminating between substrates that are structurally very similar, such as chiral molecules where the only difference is the spatial arrangement of substituents. In (S)-Butan-2-amine, the enzyme must distinguish between a methyl and an ethyl group attached to the chiral center. While these groups are similar in size, the precise and rigid architecture of the enzyme's active site makes this discrimination possible. khanacademy.org

Molecular dynamics (MD) simulations, which model the movement of atoms over time, can provide deeper insight. These simulations reveal how the active site can subtly change its conformation to better accommodate the correct substrate while excluding its stereoisomer. The discrimination arises from a cumulative effect of many small interactions. Even a minor misplacement of the ethyl group in the (R)-enantiomer can disrupt the network of interactions required for efficient catalysis, preventing the substrate from achieving the correct orientation relative to the catalytic residues of the enzyme. nih.gov

Reaction Pathway Modeling and Transition State Analysis of this compound Formation

Computational modeling can also be used to elucidate the step-by-step mechanism of a chemical reaction. For the formation of (S)-Butan-2-amine, a common synthetic route is the biocatalytic reductive amination of butan-2-one, catalyzed by an AmDH. researchgate.net

Reaction pathway modeling involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products. This allows for the identification of intermediates and, most importantly, transition states—the highest energy points between steps. nih.gov In the reductive amination process, the key steps include:

Formation of a hemiaminal intermediate from the reaction of butan-2-one and ammonia (B1221849).

Dehydration of the hemiaminal to form a prochiral imine.

Stereoselective hydride transfer from a cofactor (e.g., NADPH) to the imine, forming the (S)-amine product.

Transition state analysis allows chemists to calculate the activation energy for each step. By comparing the activation energies for the formation of the (S) versus the (R) product in the final hydride transfer step, researchers can computationally validate the observed enantioselectivity. The transition state leading to the (S)-enantiomer is found to be significantly lower in energy because the enzyme's active site stabilizes this specific geometry.

Table 4: Key Stages in the Modeled Reductive Amination of Butan-2-one

| Stage | Description | Key Species | Computational Focus |

|---|---|---|---|

| 1. Reactant Binding | Butan-2-one and ammonia enter the enzyme active site. | Enzyme-Substrate Complex | Docking and MD simulations to determine binding modes. |

| 2. Imine Formation | Nucleophilic attack of ammonia on the ketone, followed by dehydration. | Hemiaminal, Imine Intermediate | QM/MM calculations to model bond formation/breakage. |

| 3. Transition State | The high-energy arrangement of atoms during hydride transfer from NADPH to the imine. | Enzyme-Imine-NADPH Complex | Locating the transition state structure and calculating its energy. |

Q & A

Q. What are the optimal methods for synthesizing (S)-Butan-2-amine hydrochloride, and how can purity be maximized?

Answer:

- Synthesis : The compound is typically synthesized via reductive amination of butan-2-one using a chiral catalyst to retain stereochemistry. For example, enantioselective synthesis can employ sodium cyanoborohydride in methanol under acidic conditions to yield the (S)-enantiomer .

- Purification : Recrystallization in ethanol or acetone is recommended to remove diastereomeric byproducts. Purity (>99%) can be confirmed via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .

- Critical Parameters : Reaction pH (4–6), temperature (25–30°C), and catalyst loading (5–10 mol%) significantly impact enantiomeric excess (ee).

Q. How can researchers characterize the stereochemical integrity of this compound?

Answer:

- Chiral Analysis : Polarimetry (specific rotation: [α]D²⁵ = +15.2° in water) and circular dichroism (CD) spectroscopy are standard.

- Chromatography : Chiral GC-MS or HPLC (e.g., Astec Chirobiotic T column) resolves enantiomers. Retention times for (S)- and (R)-forms differ by ~2.5 minutes under isocratic conditions (80:20 hexane:isopropanol) .

- NMR : ¹H-NMR in D₂O shows distinct splitting patterns for NH₃⁺ protons (δ 1.2–1.5 ppm) influenced by stereochemistry .

Q. What storage conditions ensure the stability of this compound?

Answer:

-

Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation.

-

Stability Data :

Condition Degradation (%) at 6 Months 25°C, dry air <2% 40°C, 75% humidity 12%

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound?

Answer:

- Contradictory Data : Some studies report µ-opioid receptor Ki = 120 nM, while others suggest Ki > 500 nM.

- Methodological Validation :

- Use standardized radioligand assays (e.g., [³H]-DAMGO for µ-opioid) with HEK293 cells expressing human receptors.

- Control for buffer ionic strength (150 mM NaCl) and pH (7.4), which influence binding .

- Compare results against structurally similar amines (e.g., 1-(4-Fluorophenyl)butan-2-amine hydrochloride, Ki = 95 nM) to identify substituent effects .

Q. What strategies improve enantiomeric resolution in industrial-scale production of this compound?

Answer:

-

Enzymatic Resolution : Lipase B from Candida antarctica catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol), achieving 98% ee .

-

Continuous Flow Synthesis : Microreactors with immobilized chiral catalysts (e.g., (S)-Proline derivatives) enhance throughput and reduce racemization .

-

Cost-Benefit Table :

Method ee (%) Throughput (kg/day) Cost ($/kg) Enzymatic Resolution 98 5 450 Continuous Flow 99 20 320

Q. How do fluorine substitutions on aromatic analogs influence the biological activity of (S)-Butan-2-amine derivatives?

Answer:

-

Substituent Effects : Fluorine at the para position (e.g., 1-(4-Fluorophenyl)butan-2-amine) increases serotonin receptor affinity (5-HT2A Ki = 80 nM vs. 150 nM for non-fluorinated analogs) due to enhanced lipophilicity and hydrogen-bonding potential .

-

Comparative Data :

Compound 5-HT2A Ki (nM) LogP This compound 150 1.2 1-(4-Fluorophenyl)butan-2-amine 80 1.8 1-(3,5-Difluorophenoxy)butan-2-amine 45 2.1

Methodological Recommendations

- Chiral Purity Validation : Always cross-validate using two orthogonal methods (e.g., HPLC and CD) to confirm ee >98% .

- Receptor Assays : Include positive controls (e.g., ketanserin for 5-HT2A) and perform saturation binding to calculate Kd values .

- Synthetic Scale-Up : Pilot continuous flow systems with in-line IR monitoring to detect racemization in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.